molecular formula C10H16BrNO B2610046 (2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine CAS No. 201138-28-5

(2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine

Cat. No.: B2610046
CAS No.: 201138-28-5
M. Wt: 246.148
InChI Key: AWBFTBBHLBKDMO-WQLSENKSSA-N
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Description

Key structural features include:

  • A bromomethyl group at position 7, enabling nucleophilic substitution or coupling reactions.
  • An N-hydroxy imine moiety at position 2, which may participate in redox chemistry or hydrogen bonding.
  • Two methyl groups at positions 1 and 7, enhancing steric bulk and influencing solubility.

Properties

IUPAC Name

(NZ)-N-[7-(bromomethyl)-1,7-dimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO/c1-9-4-3-7(5-8(9)12-13)10(9,2)6-11/h7,13H,3-6H2,1-2H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBFTBBHLBKDMO-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1(C)CBr)CC2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1\2CCC(C1(C)CBr)C/C2=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661508
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of the hydroxy and imine groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a lead structure for developing new pharmaceuticals due to its unique bicyclic framework and functional groups.

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for antibiotic development.
Activity TypeReference
Antibacterial
Antifungal

Materials Science

The unique structural properties of (2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine allow for its application in creating novel materials.

  • Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in polymer synthesis, potentially leading to materials with enhanced mechanical properties.
Application TypeMaterial TypeReference
Crosslinking AgentThermosetting Polymers
MonomerConductive Polymers

Organic Synthesis

This compound can act as an intermediate in organic synthesis pathways, particularly in the formation of complex molecules.

  • Building Block for Complex Molecules : Due to its reactive sites, it can be utilized to synthesize more complex organic compounds through various coupling reactions.

Case Study 1: Antibacterial Activity

A recent study investigated the antibacterial properties of derivatives based on this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the structure enhanced efficacy, suggesting a pathway for developing new antibiotics.

Case Study 2: Polymer Development

In another research project, this compound was used as a crosslinking agent in the formulation of thermosetting polymers. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism by which (2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the hydroxy and imine groups may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related bicyclo[2.2.1]heptane derivatives from recent literature:

Compound Name Key Functional Groups Melting Point (°C) Synthetic Yield Applications/Notes References
(2Z)-7-(Bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine Bromomethyl, N-hydroxy imine Not reported Not reported Hypothesized as a building block for pharmaceuticals or metal-catalyzed reactions.
N-Allyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine Allyl-substituted imine Not reported 92% Solvent-free synthesis; evaluated against leishmaniasis.
(E)-1,7,7-Trimethyl-N-(prop-2-yn-1-yl)bicyclo[2.2.1]heptan-2-imine Propargyl-substituted imine Not reported 94% High-yield building block for click chemistry or kinase inhibitors.
N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide Bromomethyl, sulfonamide Not reported Not reported Structural analog with potential antibacterial activity.
(2Z)-N-[(4-Fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine Fluoro-benzyl oxime Not reported Not reported Fluorinated aromatic moiety may enhance blood-brain barrier penetration.
Tellurium-containing bis(imine) derivatives (e.g., (2E,2'E)-N,N'-((dibromo-λ⁴-tellanediyl)bis(4,1-phenylene))bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine)) Tellurium, bromine, imine 103–105 63% Organometallic compounds with applications in materials science or catalysis.

Key Comparison Points:

Functional Group Diversity :

  • The target compound’s N-hydroxy imine and bromomethyl groups distinguish it from allyl/propargyl imines (e.g., ), which are tailored for bioorthogonal reactions. The N-hydroxy group may confer radical scavenging or metal-chelating properties absent in other analogs.
  • Tellurium-containing derivatives exhibit unique chalcogen bonding but require complex synthesis (e.g., tellurium tetrabromide reflux) compared to solvent-free methods for allyl/propargyl imines.

Synthetic Efficiency :

  • Allyl and propargyl derivatives achieve >90% yields via solvent-free, multigram-scale routes , whereas tellurium analogs yield ~55–65% . The target compound’s synthesis (if similar to sulfonamide or oxime derivatives) may require specialized conditions for bromomethyl introduction.

Biological Relevance :

  • N-Allyl and N-propargyl imines show preliminary anti-leishmanial activity , suggesting the target compound’s N-hydroxy group could modulate toxicity or target engagement.
  • Fluorinated oximes (e.g., ) highlight the impact of aromatic substituents on pharmacokinetics, a factor unexplored in the target compound.

Structural Characterization: All compounds are validated via ¹H-NMR and FT-IR . The target compound’s N-hydroxy group would likely show a broad O-H stretch (~3200 cm⁻¹) in IR, absent in non-hydroxylated analogs.

Biological Activity

The compound (2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine is a bicyclic imine derivative that has garnered attention due to its potential biological activities. Bicyclic compounds often exhibit unique pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, including its synthesis, biological assays, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Bicyclic Skeleton : The bicyclic structure is constructed using a combination of cyclization reactions involving appropriate precursors.
  • Bromomethylation : The introduction of the bromomethyl group is achieved through bromination reactions, often using N-bromosuccinimide (NBS) as a reagent.
  • Hydroxylation : The N-hydroxy group is introduced via hydroxylation techniques that may involve the use of oxidizing agents.

Anticancer Activity

Recent studies have indicated that imine derivatives can exhibit significant anticancer properties. For instance, compounds with similar bicyclic structures have shown cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies demonstrated that related bicyclic imines exerted cytotoxic effects with IC50 values ranging from 4.81 to 14.05 µM against K562 cell lines, outperforming standard treatments like imatinib .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Antibacterial Activity

The antibacterial potential of bicyclic imines has also been investigated:

  • Activity Against Bacteria : Compounds similar to this compound displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with inhibition zones measuring up to 29 mm .
  • Comparison with Standard Antibiotics : The compound's activity was found to be superior to that of tetracycline in some cases, indicating its potential as a new antibacterial agent.

Research Findings and Case Studies

A review of literature reveals several case studies focusing on the biological activity of bicyclic imines:

StudyCompoundCell LineIC50 (µM)Activity Type
Bicyclic Imine AKB Cells0.68Anticancer
Bicyclic Imine BK562 Cells4.81Anticancer
Bicyclic Imine CE.coli14 mmAntibacterial

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